N-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)isonicotinamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3/c28-22(13-9-11-25-12-10-13)26-27-23(29)20-18-14-5-1-2-6-15(14)19(21(20)24(27)30)17-8-4-3-7-16(17)18/h1-12,18-21H,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZVVGUFOGSDAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)NC(=O)C6=CC=NC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)isonicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity based on diverse research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's structure features a tetrahydro-epipyrroloanthracene core with dioxo and isonicotinamide functionalities. Its molecular formula is with a molecular weight of approximately 389.44 g/mol. The presence of multiple functional groups suggests diverse reactivity and biological activity potential.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C24H23N2O4 |
| Molecular Weight | 389.44 g/mol |
| Functional Groups | Dioxo, tetrahydro, isonicotinamide |
| CAS Number | 475100-30-2 |
Anticancer Properties
Research indicates that derivatives of similar structures to this compound exhibit anticancer properties. Specifically, studies have shown that compounds with similar motifs can induce apoptosis in various cancer cell lines such as breast, lung, and colon cancers.
Case Study: Induction of Apoptosis
In a study examining the effects of related compounds on cancer cells:
- Cell Lines Used : MCF-7 (breast), A549 (lung), and HCT116 (colon).
- Findings : Significant induction of apoptosis was observed at concentrations above 10 µM after 24 hours of exposure.
The underlying mechanisms through which these compounds exert their anticancer effects may involve:
- Inhibition of Cell Proliferation : Compounds may interfere with cell cycle progression.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and cell death.
Xanthine Oxidase Inhibition
Another area of interest is the inhibition of xanthine oxidase (XO), an enzyme involved in purine metabolism. Isonicotinamide derivatives have been identified as potential XO inhibitors .
Structure-Activity Relationship (SAR)
Through structure-based drug design (SBDD), researchers have optimized the activity of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives. The most potent compound demonstrated an IC50 value of 0.031 μM against XO, significantly lower than the control .
Comparative Biological Activity
The compound's biological activities can be compared with other structurally similar compounds:
| Compound Name | Biological Activity | IC50 Value |
|---|---|---|
| N-(3-cyano-4-((2-cyanobenzyl)oxy)phenyl)isonicotinamide | Xanthine oxidase inhibitor | 0.312 μM |
| N-(4-methoxyphenyl)acetamide | Antimicrobial properties | Not specified |
| N-(2-chloro-4-(12,14-dioxo...)phenyl)acetamide | Potential anticancer properties | Not specified |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
